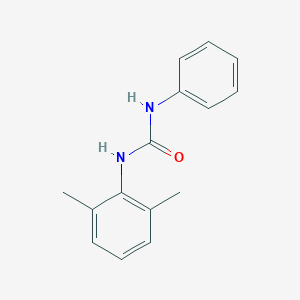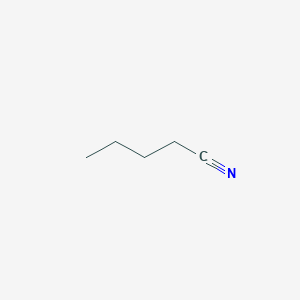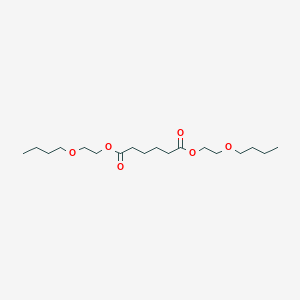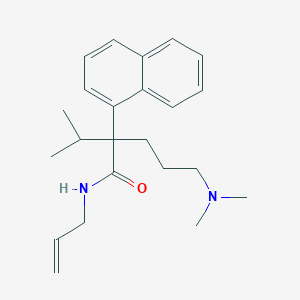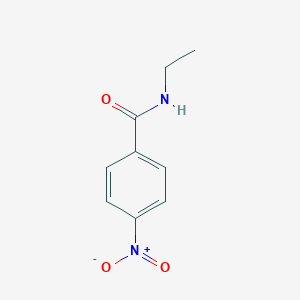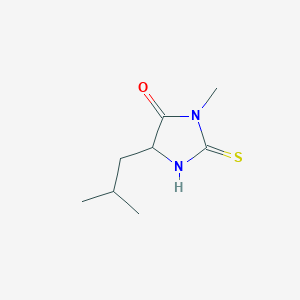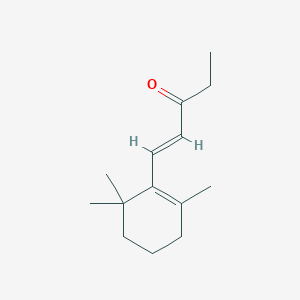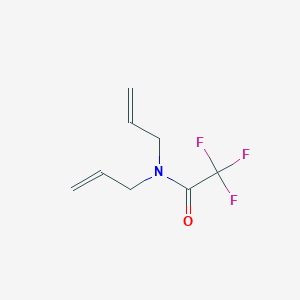
(Triethylammonium) maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triethylammonium) maleate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a salt of maleic acid and triethylamine, commonly used as a reactant in organic synthesis reactions.
Scientific Research Applications
(Triethylammonium) maleate has been extensively used in scientific research due to its unique properties and potential applications. It is commonly used as a reactant in organic synthesis reactions, particularly in the synthesis of maleic acid derivatives. It has also been used as a catalyst in various chemical reactions, including the synthesis of chiral compounds.
Mechanism of Action
The mechanism of action of (Triethylammonium) maleate is not well understood. However, it is believed to act as a Lewis acid catalyst, facilitating the reaction between maleic acid and other reactants.
Biochemical and physiological effects:
This compound is not known to have any significant biochemical or physiological effects. However, it should be handled with care as it is a toxic compound.
Advantages and Limitations for Lab Experiments
The use of (Triethylammonium) maleate in lab experiments has several advantages. It is a readily available and inexpensive compound that can be easily synthesized. It is also a stable compound that can be stored for extended periods without significant degradation. However, it has some limitations, including its toxicity and limited solubility in some solvents.
Future Directions
There are several potential future directions for research on (Triethylammonium) maleate. One possible direction is to investigate its potential as a catalyst in the synthesis of other organic compounds. Another potential direction is to study its potential as a chiral catalyst for enantioselective reactions. Additionally, further research could be conducted to better understand its mechanism of action and potential applications in other fields such as medicine and materials science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a reactant in organic synthesis reactions and as a catalyst in various chemical reactions. While its mechanism of action is not well understood, it has several advantages and limitations for lab experiments. There are also several potential future directions for research on this compound, which could lead to new discoveries and applications in various fields.
Synthesis Methods
The synthesis of (Triethylammonium) maleate involves the reaction between maleic acid and triethylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction results in the formation of a white crystalline solid, which can be purified by recrystallization.
properties
CAS RN |
1069-58-5 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C4H4O4/c1-4-7(5-2)6-3;5-3(6)1-2-4(7)8/h4-6H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
BGBNXIKULUCCOO-BTJKTKAUSA-N |
Isomeric SMILES |
CCN(CC)CC.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN(CC)CC.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCN(CC)CC.C(=CC(=O)O)C(=O)O |
Other CAS RN |
1069-58-5 |
Related CAS |
121-44-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




